Ethyl 3-(2-naphthoylamino)benzoate
Description
Ethyl 3-(2-naphthoylamino)benzoate is a benzoate ester derivative featuring a naphthoylamino substituent at the 3-position of the benzene ring. This compound is synthesized via amide bond formation between ethyl 3-aminobenzoate and 2-naphthoyl chloride, analogous to methods described for related esters (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) . The ester group stabilizes the molecule against hydrolysis under acidic/basic conditions, a strategy also employed in the synthesis of ethyl 3-aminobenzoate derivatives to avoid decomposition .
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4g/mol |
IUPAC Name |
ethyl 3-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H17NO3/c1-2-24-20(23)17-8-5-9-18(13-17)21-19(22)16-11-10-14-6-3-4-7-15(14)12-16/h3-13H,2H2,1H3,(H,21,22) |
InChI Key |
RFJXPLCMAONGCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The β-keto group in ethyl benzoylacetate enhances reactivity (e.g., nucleophilic attacks), whereas the naphthoylamino group in the target compound may favor π-stacking interactions.
- Solubility: Alkoxy-substituted analogs (e.g., L2 ) exhibit higher hydrophobicity compared to the naphthoylamino derivative, which may have moderate solubility in polar aprotic solvents due to its amide group.
- Synthetic Challenges: Diazotization or amidation steps require protective strategies; unprotected carboxylic acids (e.g., 3-aminobenzoic acid) often decompose, necessitating esterification .
Spectroscopic and Reactivity Comparisons
- NMR Data: this compound is expected to show aromatic proton signals at δ 7.5–8.5 ppm (similar to compound L2 and azo derivatives ). The ethyl ester group typically resonates as a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .
- Reactivity: The naphthoylamino group may undergo electrophilic substitution (e.g., nitration), whereas azo derivatives (e.g., ) are prone to reduction or photodegradation.
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